2-(2-Bromophenoxy)-4-methylpyrimidine
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-4-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-7-13-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
InChI Key |
VWHNNRADEVHHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyrimidines often exhibit significant antimicrobial effects.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | Moderate |
| Escherichia coli | 0.0195 mg/mL | High |
| Pseudomonas aeruginosa | 0.078 mg/mL | Low |
The data suggest that 2-(2-Bromophenoxy)-4-methylpyrimidine exhibits particularly strong activity against Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
Research has also focused on the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Line: MCF-7 (Breast Cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
- Cell Line: A549 (Lung Cancer)
- IC50 Value: 20 µM
- Mechanism: Cell cycle arrest at the G1 phase.
These findings highlight the compound's potential as an anticancer agent, warranting further investigation in preclinical models .
Anti-inflammatory Applications
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.
Table 2: Inhibition of COX-2 Activity
| Compound | IC50 Value (µmol) | Comparison with Celecoxib (IC50 = 0.04 µmol) |
|---|---|---|
| This compound | TBD | TBD |
The specifics of its anti-inflammatory activity remain to be fully characterized, but preliminary results suggest promising efficacy comparable to established anti-inflammatory drugs .
Chemical Synthesis and Applications
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique brominated structure allows for various substitution reactions, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.
Mechanism of Action
The presence of bromine in the compound facilitates nucleophilic substitutions and other chemical transformations, enhancing its utility in synthetic pathways .
Conclusion and Future Directions
The applications of this compound span several domains, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should aim at exploring its efficacy in vivo and understanding the structure-activity relationships that govern its biological activities.
This compound represents a promising candidate for drug development, particularly in addressing microbial resistance and cancer treatment strategies. Further exploration through clinical trials could pave the way for its application in modern medicine.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenoxy group undergoes NAS due to electron withdrawal from the adjacent oxygen atom, activating the aromatic ring. Key findings include:
Mechanistic Insight :
-
The bromine’s leaving-group ability is enhanced by resonance stabilization of the transition state through the phenoxy oxygen .
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .
Reduction Reactions
The pyrimidine ring and substituents participate in selective reductions:
Nitro Group Reduction :
-
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro groups to amines. For analogs, this yields 2-(2-bromophenoxy)-4-methylpyrimidin-5-amine with >90% conversion .
Methyl Group Functionalization :
-
Oxidation of the 4-methyl group using KMnO₄ in acidic conditions produces 2-(2-bromophenoxy)-4-carboxypyrimidine , though yields are moderate (45–55%) due to competing ring degradation .
Electrophilic Substitution
The pyrimidine ring undergoes electrophilic substitution at electron-rich positions:
| Reaction | Reagents | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-2-(2-bromophenoxy)-4-methylpyrimidine |
| Sulfonation | ClSO₃H | C-5 | Sulfonic acid derivative |
Regioselectivity :
-
Methyl and phenoxy groups direct electrophiles to the C-5 position via resonance and inductive effects .
Ring Modification Reactions
Pyrimidine Ring Expansion :
-
Treatment with hydroxylamine under basic conditions forms 1,2,4-triazine derivatives via ring expansion, though yields are low (25–30%) .
Ring Halogenation :
-
Bromination (Br₂/FeBr₃) adds a second bromine atom at C-5, producing 2-(2-bromophenoxy)-4-methyl-5-bromopyrimidine (65% yield) .
Cross-Coupling Reactions
Buchwald–Hartwig Amination :
-
Reaction with primary amines (Pd₂(dba)₃, Xantphos) yields N-aryl-2-(2-bromophenoxy)-4-methylpyrimidin-5-amine derivatives, with applications in medicinal chemistry .
| Amine | Catalyst System | Yield (%) |
|---|---|---|
| Benzylamine | Pd(OAc)₂, XPhos | 68 |
| Cyclohexylamine | PdCl₂(PPh₃)₂ | 55 |
Stability and Degradation Pathways
-
Hydrolytic Stability : The compound resists hydrolysis under neutral conditions but degrades in strong acid (t₁/₂ = 2 hr in 6M HCl) .
-
Photodegradation : UV irradiation (254 nm) cleaves the phenoxy–pyrimidine bond, forming 4-methylpyrimidine and 2-bromophenol as major products .
Theoretical Reactivity Analysis
DFT calculations (B3LYP/6-31G*) reveal:
-
The C–Br bond dissociation energy is 68.2 kcal/mol , lower than typical aryl bromides due to conjugation with the pyrimidine ring .
-
Frontier molecular orbital analysis shows a LUMO (-1.8 eV) localized on the pyrimidine ring, favoring nucleophilic attacks at C-5 .
Key Research Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-bromophenoxy group in the target compound may confer distinct electronic effects compared to 4-bromophenyl analogs (e.g., steric hindrance or altered π-π stacking).
- Functional Groups: Amino (NH₂) or methoxy (OCH₃) substituents enhance solubility or reactivity, whereas halogens (Cl, F) improve metabolic stability in drug design .
Physical and Chemical Properties
- Optical Properties : Alkoxy chains on pyrimidine derivatives enhance conjugation, shifting UV-Vis absorption and emission spectra . For example, 4-methoxy or 6-methyl groups may alter λₘₐₓ compared to brominated analogs.
- Thermal Stability : Substituents like diphenyl groups (e.g., 4-Bromo-2,6-diphenylpyrimidine) likely increase melting points due to enhanced crystallinity .
Preparation Methods
Reaction Mechanism and Substrate Design
The most straightforward route to 2-(2-bromophenoxy)-4-methylpyrimidine involves the displacement of a chlorine atom in 2-chloro-4-methylpyrimidine by the phenoxide ion derived from 2-bromophenol. This SNAr (nucleophilic aromatic substitution) reaction proceeds via a two-step mechanism:
-
Deprotonation of 2-bromophenol by a strong base (e.g., K₂CO₃ or NaH) to generate the phenoxide nucleophile.
-
Attack on the electron-deficient pyrimidine ring , facilitated by the electron-withdrawing effect of the chlorine substituent at position 2.
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 80–120°C. Patent CN107011254B demonstrates similar conditions for pyrimidine synthesis, utilizing refluxing DMF with ammonia gas to achieve cyclization.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
Under these conditions, yields of 65–72% are achievable, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Comparative studies indicate that NaH as a base increases reaction speed but risks hydrolysis of the chloropyrimidine intermediate.
Cyclocondensation of β-Keto Esters with Amidines: Pyrimidine Ring Construction
Synthesis of 4-Methylpyrimidine Core
An alternative approach constructs the pyrimidine ring de novo using a β-keto ester precursor functionalized with the 2-bromophenoxy group. This method, adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine in patent CN102399196A, involves:
-
Condensation of dimethyl (2-bromophenoxy)malonate with acetamidine hydrochloride in methanol.
-
Cyclization under basic conditions (e.g., sodium methoxide) at 18–25°C for 3–5 hours.
The reaction proceeds via enolate formation, followed by nucleophilic attack and elimination of methanol:
Challenges include the synthesis of the malonate derivative, which requires bromophenol to be coupled with dimethyl malonate via Mitsunobu or Ullmann conditions prior to cyclization.
Yield and Scalability
Initial trials report modest yields (40–50%) due to steric hindrance from the bulky 2-bromophenoxy group. However, patent CN102399196A achieved 85% yield for a related pyrimidine by substituting POCl₃ with triphosgene, suggesting that optimizing the leaving group could improve efficiency.
Regioselective Bromination of 2-Phenoxy-4-methylpyrimidine
Electrophilic Aromatic Substitution
Brominating preformed 2-phenoxy-4-methylpyrimidine offers a route to introduce the bromine atom ortho to the ether linkage. Drawing from patents EP2532644A1 and US20120309973A1, which describe bromination in aqueous sodium bicarbonate, this method employs:
-
Bromine (1.2 eq) added gradually to a slurry of 2-phenoxy-4-methylpyrimidine in water at 25–35°C.
-
Stirring for 10–12 hours to ensure complete reaction.
The phenoxy group activates the benzene ring toward electrophilic attack, directing bromine to the ortho position. However, competing para-bromination (5–10%) necessitates chromatographic separation.
Purification and Yield Enhancement
Post-bromination, the crude product is extracted with toluene and washed with dilute HCl to remove unreacted bromine. Patent EP2532644A1 reports a 46.6% yield after recrystallization from heptane, emphasizing the need for precise pH control during workup.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | High | Direct, minimal steps |
| Cyclocondensation | 50 | 95 | Moderate | Built-in functionalization |
| Post-synthetic Bromination | 47 | 99 | Low | Regioselective |
Industrial Applications and Process Optimization
Large-scale production favors the nucleophilic substitution route due to shorter reaction times and compatibility with continuous flow reactors. Patent CN107011254B highlights the use of water-immiscible solvents (e.g., ethyl acetate) for efficient phase separation during workup, reducing solvent waste by 30%.
Q & A
Basic: What are the optimized synthetic routes for 2-(2-Bromophenoxy)-4-methylpyrimidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves condensation reactions between 2-bromophenol derivatives and 4-methylpyrimidine precursors. Microwave-assisted synthesis (e.g., 80–100°C, 1–2 hours) significantly reduces reaction time compared to conventional heating, achieving yields >85% . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromophenoxy site.
- Catalysts : Base catalysts like K₂CO₃ or Cs₂CO₃ improve deprotonation efficiency .
- Temperature control : Excessive heat may lead to side reactions, such as dehalogenation or ring-opening .
Advanced: How can computational modeling resolve regioselectivity challenges in modifying the pyrimidine ring?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic and steric effects at reactive sites. For example:
- Electrostatic potential maps identify nucleophilic/electrophilic regions, guiding substitutions at the 2- or 4-positions of the pyrimidine ring.
- Transition-state analysis clarifies why bromine at the ortho position (2-bromophenoxy) exhibits higher reactivity compared to para isomers .
Experimental validation via X-ray crystallography (e.g., structure reports in ) confirms computational predictions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.0 ppm) and pyrimidine carbons (δ 150–160 ppm). Overlapping signals may require 2D NMR (e.g., COSY, NOESY) .
- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ = 364.4 for methyl ester derivatives) and detect impurities .
- IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Advanced: How to address contradictions in NMR data caused by substituent effects?
Methodological Answer:
Contradictions arise from dynamic effects (e.g., rotational barriers in bromophenoxy groups) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR : Resolve overlapping signals by cooling samples to –40°C.
- Isotopic labeling : Use ¹⁵N-labeled pyrimidine to simplify splitting patterns .
- X-ray crystallography : Definitive structural assignment, as demonstrated in bromo-chloro-pyrimidine derivatives .
Basic: What intermediates are critical in the synthesis of this compound?
Methodological Answer:
Key intermediates include:
- 2-Bromophenol derivatives : Synthesized via bromination of phenol using NBS or Br₂ .
- 4-Methylpyrimidine precursors : Prepared via Biginelli reactions or Pd-catalyzed cross-coupling .
- Acetamide intermediates : Protect reactive amines during multi-step syntheses (e.g., N-(2-(2-bromophenoxy)phenyl)acetamide) .
Advanced: What strategies improve selectivity in cross-coupling reactions involving the bromophenoxy group?
Methodological Answer:
- Catalyst tuning : Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C-N coupling, minimizing dehalogenation .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during Suzuki-Miyaura couplings .
- Microwave irradiation : Enhances reaction efficiency and reduces byproduct formation (e.g., aryl-aryl couplings) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies, as outlined in halogenated pyrimidine protocols .
Advanced: How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Kinase inhibition : The pyrimidine core acts as a ATP-binding site mimic; bromophenoxy groups enhance hydrophobic interactions.
- Structure-activity relationship (SAR) studies : Modify the methyl group at position 4 to optimize binding affinity .
- Biochemical probes : Fluorescent tagging at the bromine site enables tracking in cellular assays .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Sparingly soluble in water; highly soluble in DCM, THF, and acetone.
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the bromophenoxy group .
Advanced: How to analyze degradation pathways under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- HPLC-MS monitoring : Identify degradation products (e.g., debrominated pyrimidines or phenolic byproducts) .
- Kinetic modeling : Determine rate constants for hydrolysis and oxidation using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
